An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromoacetyl)pyridine
An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Bromoacetyl)pyridine, primarily focusing on its hydrobromide salt, a versatile reagent in synthetic and medicinal chemistry. This document details its structural and physicochemical characteristics, synthesis, and reactivity. Furthermore, it explores its applications in drug discovery, particularly as a precursor for synthesizing biologically active molecules, and outlines experimental protocols for its use and evaluation.
Chemical and Physical Properties
3-(2-Bromoacetyl)pyridine, most commonly handled as its hydrobromide salt, is a key synthetic intermediate. Its reactivity is largely defined by the presence of an α-bromoketone functional group, making it a potent alkylating agent, and a pyridine ring, which influences its solubility and biological interactions.
Physicochemical Data
The quantitative properties of 3-(2-Bromoacetyl)pyridine hydrobromide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇Br₂NO | [] |
| Molecular Weight | 280.94 g/mol | [] |
| Appearance | White to off-white or light brown crystalline powder | [][2] |
| Melting Point | 192-197 °C | |
| Boiling Point | 275.9 °C at 760 mmHg (of the free base) | [] |
| Solubility | Soluble in polar solvents. The hydrobromide salt form enhances stability and solubility in polar media. | [3] |
| CAS Number | 17694-68-7 |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-(2-Bromoacetyl)pyridine hydrobromide. While specific spectra are often proprietary, typical spectral features can be inferred from the structure and related compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, typically in the aromatic region (δ 7.0-9.0 ppm), and a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, likely in the range of δ 4.5-5.0 ppm. The hydrobromide salt may cause shifts in the pyridine proton signals.
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¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons and the carbonyl and methylene carbons of the bromoacetyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) stretching, typically around 1700 cm⁻¹. Bands corresponding to the C-Br stretching and the aromatic C-H and C=C/C=N stretching of the pyridine ring would also be present.
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Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₆BrNO) would show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Synthesis and Reactivity
Synthesis
3-(2-Bromoacetyl)pyridine hydrobromide is typically synthesized via the bromination of its precursor, 3-acetylpyridine.
The synthesis involves the reaction of 3-acetylpyridine with a brominating agent in an acidic medium, which also facilitates the formation of the hydrobromide salt.
Caption: General workflow for the synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide.
Reactivity
The primary reactivity of 3-(2-Bromoacetyl)pyridine stems from the electrophilic nature of the carbon bearing the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.
A significant application of α-haloketones like 3-(2-bromoacetyl)pyridine is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in many biologically active compounds.[4][5][6][7][8]
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
3-(2-Bromoacetyl)pyridine readily reacts with primary and secondary amines via nucleophilic substitution to yield α-aminoketones.[9][10] This reaction is fundamental in building more complex molecules for drug discovery.
Caption: Reaction of 3-(2-Bromoacetyl)pyridine with an amine.
Applications in Drug Discovery and Development
3-(2-Bromoacetyl)pyridine serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities, including as anticancer and antimicrobial agents.
Role as a Precursor for Kinase Inhibitors
The pyridine and thiazole moieties are present in numerous FDA-approved kinase inhibitors.[] The ability to synthesize substituted pyridinyl-thiazoles from 3-(2-bromoacetyl)pyridine makes it a valuable starting material in the design of novel kinase inhibitors for cancer therapy.[12]
Representative Signaling Pathway: Apoptosis
Many kinase inhibitors exert their anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis (programmed cell death). The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be targeted by such inhibitors. It is important to note that while derivatives of 3-(2-bromoacetyl)pyridine are used to synthesize potential anticancer agents, the direct interaction of 3-(2-bromoacetyl)pyridine itself with these pathways is not the primary mode of action; rather, it is a precursor to the active molecules.
Caption: A simplified representation of apoptosis signaling pathways.
Experimental Protocols
The following are representative protocols for the synthesis of a derivative of 3-(2-Bromoacetyl)pyridine and for the evaluation of the cytotoxic effects of its derivatives.
Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This protocol is a general procedure for the Hantzsch thiazole synthesis using 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
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Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-(2-bromoacetyl)pyridine hydrobromide in ethanol.
-
Add 1.1 equivalents of thiourea to the solution and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the in vitro cytotoxicity of compounds derived from 3-(2-bromoacetyl)pyridine against a cancer cell line using the MTT assay.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
3-(2-Bromoacetyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
3-(2-Bromoacetyl)pyridine is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and reactivity, especially in the formation of heterocyclic systems like thiazoles, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.
References
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- 12. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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